molecular formula C9H12N4S B10797760 N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

Cat. No.: B10797760
M. Wt: 208.29 g/mol
InChI Key: LUTRSIZFYRPIMA-UHFFFAOYSA-N
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Description

N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine is a heterocyclic compound that has garnered significant interest in the scientific community due to its diverse biological activities.

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C9H12N4S/c10-3-1-4-11-9-8-7(2-5-14-8)12-6-13-9/h2,5-6H,1,3-4,10H2,(H,11,12,13)

InChI Key

LUTRSIZFYRPIMA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN=C2NCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating these derivatives with formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives often utilize solvent-free reactions to enhance efficiency and reduce environmental impact. These methods provide a wide access to thienopyrimidine-derivative production, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, triethyl orthoformate, and isocyanates. Reaction conditions often involve heating and the use of solvents like xylene or ethanol .

Major Products Formed

The major products formed from these reactions include various thienopyrimidine derivatives, which can be further modified to enhance their biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives such as:

Uniqueness

N’-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine stands out due to its unique structural features and diverse biological activities. Unlike other thienopyrimidine derivatives, it has shown remarkable activity against a wide range of cancer cell lines and bacterial strains .

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